3,5-Dichloro-4-methylaniline

描述

Significance and Research Context

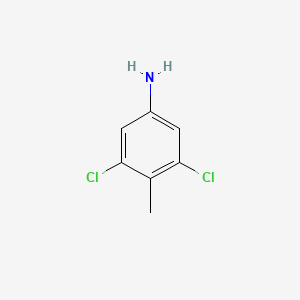

3,5-Dichloro-4-methylaniline is an aromatic organic compound that holds a significant position in academic and industrial chemical research. Structurally, it is a derivative of aniline (B41778), featuring a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions, a methyl group at the 4 position, and an amino group at the 1 position. nih.gov Its chemical properties and reactivity are largely defined by the interplay of these functional groups. The electron-withdrawing nature of the chlorine atoms and the activating effect of the amino and methyl groups make it a versatile chemical intermediate.

In the broader research context, chloroanilines and their derivatives are recognized as important building blocks in organic synthesis. They serve as key precursors for a wide array of more complex molecules. For instance, the related compound 3-chloro-4-methylaniline (B146341) is a crucial intermediate in the manufacture of dyes, pesticides, and pharmaceuticals. google.com Similarly, this compound is primarily utilized as an intermediate in the synthesis of various products, including dyes, pigments, and agrochemicals. Its role extends into medicinal chemistry, where it serves as a foundational structure for creating new biologically active molecules. ambeed.com Research is ongoing to explore its potential as a precursor for novel pharmaceutical compounds.

The compound's significance is also highlighted by its commercial availability from various chemical suppliers, which facilitates its use in a broad spectrum of research and development activities, from laboratory-scale synthesis to industrial production. chemscene.com Furthermore, deuterated isotopologues of similar compounds, such as 3,5-dichloroaniline-(2,4,6-d3), are used as internal standards in analytical chemistry for the quantification of aniline derivatives in environmental samples, demonstrating the importance of this class of compounds in monitoring and analysis. tandfonline.com

Historical Perspective of this compound Research

A specific historical timeline detailing the first synthesis and early investigations exclusively focused on this compound is not extensively documented in readily available literature. However, its research history is intrinsically linked to the broader development of chlorinated aromatic compounds, which gained prominence with the expansion of the synthetic dye and chemical industries in the 20th century.

The study of substituted anilines became a major focus for chemists aiming to create new colorants, leading to the development of various halogenation and amination techniques. The synthesis routes for related compounds, such as 3-chloro-4-methylaniline, have been a subject of industrial research for decades, with methods evolving from early chlorination and reduction processes to more refined catalytic hydrogenation techniques. google.comgoogle.com For example, patents describe the synthesis of 3-chloro-4-methylaniline from p-nitrotoluene via chlorination and subsequent reduction, a process that has been continuously optimized to improve yield and selectivity. google.com

It is within this industrial and synthetic context that this compound likely emerged as a useful, albeit specialized, building block. Its development can be seen as part of the systematic exploration of aniline derivatives, where chemists would synthesize and characterize various isomers to understand how the position and nature of substituents affect the properties and reactivity of the final products, such as azo pigments. researchgate.net The historical importance of this class of compounds is also underscored by epidemiological studies on populations exposed to N-substituted aryl compounds, which drove further research into their properties and interactions. cerij.or.jp

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is predominantly centered on its application as a synthetic intermediate. It is frequently listed as a starting material or building block in chemical catalogs and databases, indicating its primary role is in the construction of more complex target molecules for the pharmaceutical and agrochemical industries. chemscene.com Its reactivity, influenced by the chlorine and amine groups, allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Despite its utility as a building block, there appears to be a significant gap in the literature regarding the dedicated study of this compound itself. Unlike its well-studied relatives like 3,4-dichloroaniline (B118046), which is known as a degradation product of certain herbicides and has been extensively examined for its environmental fate and toxicology, there is a scarcity of published research on the specific biological activities, metabolic pathways, and environmental impact of this compound. acs.org

Another noticeable gap is the lack of in-depth theoretical and spectroscopic studies. While computational analyses, such as those using Density Functional Theory (DFT), have been performed for the related isomer 3-chloro-4-methylaniline to understand its molecular structure and vibrational spectra, similar comprehensive investigations for this compound are not prominent in the literature. researchgate.net Such studies could provide valuable insights into its electronic properties and reactivity. Therefore, while the compound is actively used in synthetic applications, future research could fruitfully explore its intrinsic physicochemical, biological, and toxicological properties to provide a more complete scientific profile.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54730-35-7 | nih.govchemscene.com |

| Molecular Formula | C₇H₇Cl₂N | nih.govchemscene.com |

| Molecular Weight | 176.04 g/mol | nih.govchemscene.com |

| Physical Form | Yellow to brown powder or crystals | |

| Boiling Point | 284.6°C at 760 mmHg | |

| Flash Point | 125.9°C | |

| Density | 1.334 g/cm³ |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-chloro-4-methylaniline | |

| 3,4-dichloroaniline | |

| p-nitrotoluene | |

| 2-chloro-4-nitrotoluene | |

| 3,5-dichloroaniline-(2,4,6-d3) |

Structure

2D Structure

属性

IUPAC Name |

3,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUMCIATAHZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348861 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54730-35-7 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes and Strategies for 3,5-Dichloro-4-methylaniline

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. These methods often involve the transformation of substituted nitrobenzenes or anilines.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines, offering high yields and selectivity. In the context of this compound synthesis, this typically involves the reduction of a corresponding nitro compound, such as 3,5-dichloro-4-methyl-1-nitrobenzene.

A common approach involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of a hydrogen source. For instance, the hydrogenation of 3,4-dichloro-1-nitrobenzene to produce 3,4-dichloroaniline (B118046) is often carried out using a platinum catalyst and morpholine as a dechlorination inhibitor at temperatures ranging from 30°C to 150°C and hydrogen pressures of at least 100 p.s.i.g. google.com. Another example is the preparation of 3,4-dichloroaniline from 3,4-dichloronitrobenzene using a Raney-Ni catalyst in an alcohol solvent, which can yield a selectivity of over 99% google.com.

The reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline (B146341) can be achieved through liquid-phase catalytic hydrogenation, a technique seen as a more sustainable alternative to chemical reduction methods google.com. In one study, the hydrogenation of 3-chloro-4-methylnitrobenzene (CMNB) to 3-chloro-4-methylaniline (CMAN) was successfully carried out using a modified quenched skeletal nickel (QS-Ni) catalyst researchgate.net. Under optimized conditions, both the conversion of CMNB and the selectivity to CMAN reached 100% researchgate.net.

It is important to note that impurities in the starting materials can impact the reaction, sometimes leading to the accumulation of hydroxylamine intermediates google.com.

Table 1: Examples of Catalytic Hydrogenation for Dichloroaniline Synthesis

| Starting Material | Product | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| 3,4-Dichloro-1-nitrobenzene | 3,4-Dichloroaniline | Platinum | 30-150°C, ≥100 p.s.i.g. H₂, Morpholine | google.com |

| 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline | Raney-Ni | 80-120°C, 0.5-1.5 MPa H₂, Alcohol solvent | google.com |

| 3-Chloro-4-methylnitrobenzene | 3-Chloro-4-methylaniline | Modified QS-Ni | 55°C, 1.0 MPa H₂, Methanol | researchgate.net |

Chlorination and deacetylation represent another strategic pathway to synthesize chlorinated anilines. This multi-step process often begins with the protection of the amino group of a precursor molecule, followed by chlorination and subsequent deprotection.

For example, a synthesis of 2,6-dichloro-3-methylaniline starts with the N-acetylation of 3-methylaniline using acetic anhydride researchgate.net. The resulting N-acetyl-3-methylaniline is then treated with chlorosulfonic acid and ammonia. This is followed by deacetylation, chlorination, and hydrolysis to yield the final product researchgate.net.

A similar strategy can be envisioned for the synthesis of this compound, likely starting from 4-methylaniline (p-toluidine). The initial acetylation of p-toluidine would be followed by a directed chlorination to introduce chlorine atoms at the 3 and 5 positions, and finally, hydrolysis (deacetylation) to reveal the amino group of the target molecule.

Multi-step syntheses provide a versatile platform for constructing complex molecules like this compound from simpler, readily available precursors. These synthetic sequences can involve a variety of chemical transformations.

One potential multi-step route to 3,5-dichloroaniline (B42879) starts from 2,4-dichloroaniline google.com. This process involves:

Bromination: 2,4-dichloroaniline is first brominated to yield 2-bromo-4,6-dichloroaniline google.com.

Diazotization and Reduction: The resulting compound undergoes diazotization followed by reduction to produce 3,5-dichlorobromobenzene google.com.

Ammonification: Finally, treatment with ammonia and a catalyst yields 3,5-dichloroaniline google.com.

A similar logic could be applied to synthesize this compound, potentially starting from a precursor like 4-methyl-2-chloroaniline or another appropriately substituted aniline (B41778) derivative.

Another documented multi-step synthesis involves the conversion of p-toluidine to 2-bromo-4-methylaniline through a sequence of acetylation, bromination, and hydrolysis doubtnut.com. This highlights the utility of protecting groups and sequential halogenation in achieving specific substitution patterns on the aniline ring.

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example, by using less hazardous substances and minimizing waste. In the context of aniline synthesis, this often involves the use of water as a solvent and avoiding transition metals or ligands tandfonline.com.

One green approach to synthesizing anilines involves microwave-assisted synthesis without the use of transition metals, ligands, or organic solvents tandfonline.com. While not specific to this compound, this methodology demonstrates the potential for more sustainable synthetic routes for this class of compounds.

Another environmentally friendly approach involves catalyst- and solvent-free synthesis of 2-anilino nicotinic acids from aniline derivatives nih.gov. This method highlights the possibility of conducting reactions under milder, more sustainable conditions. The development of such green methodologies for the synthesis of this compound is an active area of research, driven by the need for more sustainable chemical manufacturing processes.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound allows for its conversion into a variety of derivatives, expanding its utility in different applications.

This compound can serve as a starting material for the synthesis of other halogenated aniline derivatives. The existing chlorine atoms and the amino group can influence the regioselectivity of further halogenation reactions.

The synthesis of halogenated anilines can be achieved through various methods. One approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination nih.govacs.org. While this method is applied to N,N-dialkylanilines, it showcases a strategy for regioselective halogenation that could potentially be adapted for derivatives of this compound.

Furthermore, the derivatization of amines for analytical purposes, such as with p-benzoquinone, demonstrates the reactivity of the amino group, which can be a site for further functionalization akjournals.com. The synthesis of fluorescent reagents from aniline derivatives, for example, 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene, also illustrates the potential for creating more complex molecules from simpler aniline building blocks nih.gov.

The derivatization of 3,5-dichloroaniline with pentafluoropropionic anhydride for analytical purposes further underscores the reactivity of the amino group and its potential for creating new functionalized molecules nih.gov.

Reactions Involving the Amino Group

The amino (-NH2) group of this compound is a primary site for a variety of chemical transformations. Key reactions include N-acetylation and reactions with triazine derivatives.

N-Acetylation: The amino group can be acetylated to form N-(3,5-dichloro-4-methylphenyl)acetamide (3,5-DCAA). This reaction is typically carried out by treating this compound with acetic anhydride in the presence of a base like sodium acetate nih.gov. This transformation is significant as N-acetylation is a common metabolic pathway and can influence the biological properties of the parent compound nih.gov.

Reaction with Dichloro-1,3,5-triazinyl Derivatives: The amino group exhibits nucleophilic character, enabling it to react with electrophilic compounds. For instance, it can react with triazinyl dyes, such as N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline. The reaction proceeds via nucleophilic substitution, where the amino group displaces a chlorine atom on the triazine ring. Kinetic studies of similar reactions with other amines have shown that the process is typically first-order with respect to both the amine and the triazinyl dye rsc.org.

Modifications of the Aromatic Ring

The aromatic ring of this compound, substituted with two chlorine atoms, a methyl group, and an amino group, can undergo further modifications, primarily through electrophilic substitution. The directing effects of the existing substituents govern the position of new incoming groups. The amino group is a strong activating group and is ortho-, para- directing, while the chlorine atoms are deactivating but also ortho-, para- directing. The methyl group is activating and ortho-, para- directing.

Oxidation of the aromatic ring is a notable transformation. For example, oxidation of the structurally related 3,5-dichloroaniline at the 4-position yields 4-amino-2,6-dichlorophenol (B1218435) (4-A-2,6-DCP), a metabolite known to be a potent nephrotoxicant nih.gov. While the 4-position on this compound is occupied by the methyl group, oxidation can still occur at other available positions on the ring, such as the 2- or 6-positions, leading to the formation of aminophenol derivatives.

Reaction Mechanisms and Kinetics of this compound

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic processes.

Mechanistic Studies of Chlorination Reactions

The chlorination of aromatic amines like p-toluidine, a structural analog of this compound, has been studied to elucidate the reaction mechanism. The reaction with chloramine-T is first order in both the amine and chloramine-T core.ac.uk. The mechanism is believed to involve a direct halogen transfer from chloramine-T to the aromatic ring in a dipole-dipole type reaction, rather than proceeding through the formation of hypochlorous acid core.ac.uk.

Alternative mechanisms for chlorination exist, particularly for the methyl group. Photochlorination of toluene, for example, proceeds via a radical mechanism where chlorine radicals (Cl•) are generated and attack the C-H bonds of the methyl group mdpi.comrsc.org. Under certain conditions, such as high concentrations of chlorine, undesired ring chlorination can occur through the formation of charge-separated biradical species from toluene–chlorine complexes rsc.org. Palladium-catalyzed C-H chlorination represents another pathway, which typically involves a catalytic cycle beginning with ligand-directed C-H activation to form a palladacycle intermediate nih.gov.

Kinetic Analysis of Transformation Pathways

Kinetic studies provide quantitative insight into reaction rates and influencing factors. For the halogenation of aromatic amines with chlorinating agents like N-chloro-p-toluene sulphonamide (CAT), the kinetic orders can vary depending on the specific substrate and reaction conditions. For example, the halogenation of p-toluidine shows a fractional order dependence on the substrate, while the reaction is first order with respect to the chlorinating agent iosrjournals.org.

The reaction rate is also influenced by the solvent and pH. In the chlorination of p-toluidine with chloramine-T, an increase in the acetic acid content of the solvent decreases the reaction rate, supporting the model of a dipole-dipole reaction core.ac.uk. The pH of the medium is critical as it determines the nature of the active chlorinating species, which can include RNHCl, RNCl2, and HOCl, each exhibiting different reactivity iosrjournals.org.

Below is a table summarizing kinetic data for the chlorination of p-toluidine with chloramine-T at varying substrate concentrations.

| [p-Toluidine] (M) | 10³k₁ (min⁻¹) | 10²k₁/[S] (min⁻¹ M⁻¹) |

| 0.0025 | 1.94 | 77.6 |

| 0.0050 | 3.80 | 76.0 |

| 0.0100 | 7.79 | 77.9 |

| 0.0200 | 15.23 | 76.1 |

| Data derived from studies on the chlorination of p-toluidine, a structural analog. |

Catalysis in Reactions of this compound

Catalysis plays a vital role in enhancing the efficiency and selectivity of reactions involving chloroanilines. Organocatalysis and transition metal catalysis are particularly relevant. Machine learning models have been increasingly applied to predict the selectivity of organocatalytic transformations, often by calculating the energy difference between transition states leading to different stereoisomers beilstein-journals.org.

Palladium-catalyzed reactions are common for C-H bond functionalization. For instance, Pd-catalyzed C-H chlorination has been proposed to proceed via a cycle involving the formation of a palladacycle, followed by oxidation to a Pd(IV) intermediate, and subsequent reductive elimination to yield the chlorinated product nih.gov. The specific mechanism of the key C-H activation step can differ depending on the catalyst and reaction conditions nih.gov.

Industrial Synthesis and Process Optimization

The industrial production of this compound often involves multi-step chemical processes where efficiency, cost, and safety are paramount.

A common laboratory and potential industrial-scale synthesis involves the reduction of a nitroaromatic precursor. Specifically, this compound can be synthesized from 1,3-dichloro-2-methyl-5-nitrobenzene (B1295675). The reduction of the nitro group to an amine is effectively achieved using reagents such as tin(II) chloride dihydrate in a solvent like N,N-dimethylformamide (DMF) chemicalbook.com. The process involves stirring the mixture at room temperature, followed by extraction and purification steps to isolate the final product as a solid chemicalbook.com.

Modern organic synthesis increasingly relies on advanced methods for process optimization to maximize yield, purity, and efficiency while minimizing waste and cost beilstein-journals.org. High-throughput experimentation (HTE) tools allow for the rapid screening of numerous reaction conditions in parallel, such as different catalysts, solvents, and temperatures semanticscholar.org. This data-rich approach, when combined with machine learning (ML) algorithms, enables the development of predictive models to identify optimal reaction conditions with minimal experimental effort beilstein-journals.orgsemanticscholar.org. These self-optimizing platforms can autonomously design and execute experiments, significantly accelerating the development timeline for chemical manufacturing processes beilstein-journals.org.

| Parameter | Method/Reagent | Purpose |

| Starting Material | 1,3-dichloro-2-methyl-5-nitrobenzene | Provides the carbon skeleton and chloro/methyl substitution pattern. |

| Key Transformation | Reduction of Nitro Group | Converts -NO2 to the target -NH2 group. |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl2·2H2O) | Effects the chemical reduction. |

| Solvent | N,N-dimethylformamide (DMF) | Solubilizes reactants. |

| Optimization | High-Throughput Experimentation (HTE) & Machine Learning (ML) | Rapidly identifies optimal reaction conditions (e.g., temperature, concentration, catalyst) to improve yield and purity. |

Large-scale Production Techniques for this compound

The industrial-scale synthesis of this compound typically centers on the reduction of a nitrated precursor. A common and effective precursor for this synthesis is 1,3-dichloro-2-methyl-5-nitrobenzene. The primary transformation involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂).

For large-scale manufacturing, catalytic hydrogenation is the preferred method due to its efficiency and cleaner reaction profile compared to stoichiometric reductants. This process involves reacting the nitro-precursor with hydrogen gas under pressure in the presence of a metal catalyst.

A representative synthetic route is the reduction of 1,3-dichloro-2-methyl-5-nitrobenzene. In a laboratory-scale example of this transformation, tin(II) chloride dihydrate was used as the reducing agent in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is stirred at room temperature, and after completion, the product is isolated through extraction and purified by silica gel column chromatography. chemicalbook.com While effective, the use of metal reductants like tin(II) chloride can generate significant waste, making catalytic routes more attractive for industrial production.

The general scheme for the synthesis is as follows:

Step 1: Nitration. A dichlorinated toluene derivative is nitrated to introduce the nitro group at the correct position.

Step 2: Reduction. The resulting dichlorinated nitrotoluene is then reduced to form the final this compound product.

Catalytic hydrogenation methods are favored in large-scale operations for their high efficiency and atom economy.

Process Efficiency and Yield Enhancement Strategies

Optimizing the synthesis of chlorinated anilines is crucial for industrial applications to maximize product output and minimize costs. Key strategies focus on catalyst selection, reaction conditions, and the use of additives to prevent side reactions.

For analogous processes, such as the synthesis of 3-chloro-4-methylaniline via catalytic hydrogenation, specific catalysts like bimetallic Pd-Fe/C have been shown to be highly effective. google.com Such catalysts can lead to a complete conversion of the starting material with very high selectivity for the desired product. google.com The yield for the reduction of 1,3-dichloro-2-methyl-5-nitrobenzene using tin(II) chloride has been reported at 80%. chemicalbook.com

Strategies to enhance process efficiency and yield include:

Catalyst Selection : The choice of catalyst is paramount. Palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation. google.com The activity and selectivity of the catalyst can be modified, for instance by using bimetallic formulations like Pd-Fe/C, which can be reused multiple times without losing activity. google.com

Reaction Conditions : Optimizing temperature and hydrogen pressure is critical. For the hydrogenation of 2-chloro-4-nitrotoluene, pressures between 0.2 and 3.0 MPa and temperatures from 25-100°C have been utilized to achieve high conversion and selectivity. google.com

Use of Inhibitors : A common side reaction in the hydrogenation of chlorinated nitroaromatics is dehalogenation (the removal of chlorine atoms). The addition of dehalogenation inhibitors can effectively suppress this side reaction, thereby increasing the selectivity for the desired chlorinated aniline. google.com However, the use of inhibitors can sometimes slow the reaction rate and may lead to an increase in other by-products like azo compounds. google.com

Solvent System : The reaction can be performed in various solvents, such as alcohols or alcohol-water mixtures, which can influence reaction rates and selectivity. google.com Some modern processes aim to operate without organic solvents to improve the environmental profile of the synthesis. google.com

Table 1: Strategies for Yield Enhancement in Chloroaniline Synthesis

| Strategy | Description | Potential Outcome | Reference |

| Optimized Catalyst | Use of highly active and selective catalysts, such as bimetallic Pd-Fe/C. | Conversion rates of 100% and selectivity >99.9%. google.com | google.com |

| Reaction Parameters | Fine-tuning of temperature and hydrogen pressure. | Maximizes reaction rate while minimizing side reactions. | google.com |

| Dehalogenation Inhibitors | Addition of chemical agents to prevent the loss of chlorine atoms. | Reduces dechlorination by-products to as low as 0.4%. google.com | google.com |

| Solvent Selection | Utilizing appropriate solvents like alcohols or avoiding organic solvents. | Can improve reaction kinetics and environmental safety. | google.com |

Impurity Profiling and Control in Industrial Synthesis

In any industrial chemical synthesis, the identification and control of impurities are essential to ensure the quality and purity of the final product. The synthesis of this compound can generate several process-related impurities.

Potential impurities can arise from several sources:

Starting Materials : Unreacted starting materials or impurities present in the initial feedstock. For instance, the chlorination liquid of p-nitrotoluene can contain a mixture of isomers like 2-chloro-4-nitrotoluene and dichloronitrotoluene. google.com

Side Reactions : Unwanted chemical transformations that occur alongside the main reaction. A primary side reaction is dehalogenation, which would lead to the formation of monochlorinated methylanilines.

Incomplete Reaction : Intermediates from the reduction process, such as corresponding azo or azoxy compounds, can remain if the reaction does not go to completion. google.com

Reaction with Catalyst or Reagents : Interactions with the catalyst or other reagents can sometimes lead to unexpected by-products.

Control over these impurities is typically managed by:

Purification of Intermediates : Refining key intermediates, such as the chlorinated nitroaromatic precursor, can remove unwanted isomers or other impurities before the final reduction step. google.com

Process Optimization : As discussed previously, careful control of reaction conditions (temperature, pressure, catalyst) and the use of inhibitors can minimize the formation of by-products like dehalogenated compounds. google.com

Final Product Purification : Techniques such as rectification (distillation) or crystallization are employed after the reaction to separate the desired this compound from any remaining impurities. google.com

Table 2: Common Impurities and Control Strategies

| Impurity Type | Potential Compounds | Origin | Control Strategy | Reference |

| Dehalogenation Products | Monochloro-4-methylaniline | Loss of a chlorine atom during catalytic hydrogenation. | Addition of dehalogenation inhibitors; catalyst selection. | google.com |

| Incomplete Reduction | Azo or Azoxy compounds | Intermediates from the partial reduction of the nitro group. | Ensuring sufficient reaction time and optimal catalyst activity. | google.com |

| Isomeric Impurities | Other dichloro-methylaniline isomers | Impurities in the starting chlorinated nitrotoluene. | Purification of the starting material before reduction. | google.com |

| Hydrazo Compounds | e.g., Tetrachlorohydrazobenzene analogues | Dimerization during reduction. | Control of final reaction stage temperature. google.com | google.com |

Applications in Organic Synthesis and Material Science

3,5-Dichloro-4-methylaniline as a Building Block in Complex Molecule Synthesis

The reactivity of the amino group and the substituted benzene (B151609) ring makes this compound a valuable starting material for constructing intricate molecular architectures. It functions as a key intermediate that can be incorporated into larger structures to develop new materials and active compounds.

While specific examples of dyes synthesized directly from this compound are not prominent in available research, related isomers such as 2,6-Dichloro-3-methylaniline are utilized in the synthesis of dyes and specialty colorants. guidechem.com This class of compounds, substituted anilines, are foundational in the production of azo dyes and other colorants for materials like textiles and plastics. guidechem.com The synthesis mechanism typically involves the diazotization of the aniline's amino group, followed by coupling with another aromatic compound to form a stable and vibrant colorant. guidechem.com

This compound is a documented intermediate in the development of novel therapeutic agents. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. For example, it is used in the synthesis of pyrimidineamine derivatives that act as inhibitors of S-Adenosylmethionine Decarboxylase in Trypanosoma brucei, the parasite responsible for Human African Trypanesomiasis (HAT). nih.gov In one synthesis, this compound is reacted with 4-chloro-6-methylpyrimidin-2-amine to produce a key intermediate in this inhibitor series. nih.gov

Patents also describe its use as a starting material for developing antagonists or inverse agonists for opioid receptors, which are investigated for the treatment of conditions such as obesity, diabetes, and depression. google.com Furthermore, it is listed as a component in the context of developing thyromimetic compounds, which have potential applications in treating neurodegenerative disorders and fibrotic diseases. google.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Starting Material 1 | Starting Material 2 | Synthesized Compound | Therapeutic Target/Application |

| This compound | 4-chloro-6-methylpyrimidin-2-amine | N-(3,5-dichloro-4-methylphenyl)-6-methylpyrimidin-2,4-diamine (Compound 65) nih.gov | Trypanosoma brucei S-Adenosylmethionine Decarboxylase (HAT) nih.gov |

| This compound | Various | Opioid Receptor Antagonists google.com | Obesity, Diabetes, Depression google.com |

| This compound | Not Specified | Thyromimetic Compounds google.com | Neurodegenerative and Fibrotic Diseases google.com |

In the agrochemical sector, substituted anilines are crucial components for creating active ingredients in pesticides. The related compound 2,6-Dichloro-3-methylaniline is noted as a building block in the production of both herbicides and fungicides. guidechem.com this compound itself is identified in patent literature as a chemical intermediate for compositions that influence plant growth. google.comgoogle.com This indicates its role as a foundational piece in the synthesis of more complex molecules designed for crop protection and management.

Beyond its role in established pharmaceutical and agrochemical synthesis, this compound is a precursor for a range of other biologically active molecules. Its utility in creating inhibitors for parasitic enzymes, as seen with the development of treatments for Human African Trypanesomiasis, is a clear example. nih.gov In this context, the aniline (B41778) derivative forms the core of a molecule designed to selectively inhibit a vital enzyme in the parasite. nih.gov Additionally, the compound itself has been observed to exhibit biological effects; one study identified this compound as having repellent activity against the southern root-knot nematode (Meloidogyne incognita), a significant agricultural pest. nyxxb.cn

Table 2: Research Findings on the Biological Activity of Molecules Derived from this compound

| Molecule Class/Compound | Research Finding | Target Organism/System |

| Pyrimidineamine Derivatives | Inhibition of a key enzyme (S-Adenosylmethionine Decarboxylase) in the polyamine pathway. nih.gov | Trypanosoma brucei (parasite) nih.gov |

| Opioid Receptor Antagonists | Potential treatment for metabolic and neurological disorders. google.com | Human Opioid Receptors google.com |

| This compound | Repellent activity observed in laboratory assays. nyxxb.cn | Meloidogyne incognita (nematode) nyxxb.cn |

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Anilines are common starting materials for constructing various heterocyclic systems due to the reactivity of the amino group.

Based on a review of available scientific literature and patent documents, there are no specific, detailed examples of this compound being used directly as a foundational building block for the synthesis of thiadiazine rings. Thiadiazines are a class of sulfur-and-nitrogen-containing heterocyclic compounds with applications in pharmaceuticals and materials science. While anilines can be used to substitute onto existing heterocyclic rings, the direct use of this compound to form the core thiadiazine structure is not described in the consulted sources.

Development of Pyrido[3,2-d]pyrimidine Scaffolds

A review of scientific literature did not yield specific examples or methods detailing the use of this compound as a direct precursor in the synthesis of Pyrido[3,2-d]pyrimidine scaffolds. Research on the formation of this particular heterocyclic system typically describes pathways originating from different starting materials, such as substituted aminopyrimidines.

Synthesis of Dihydropyrimidine (B8664642) Derivatives

The synthesis of dihydropyrimidine derivatives is most classically achieved through the Biginelli reaction. This well-established one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The core dihydropyrimidine ring is formed from these three components. Scientific literature does not indicate a role for this compound as a primary reactant in the conventional Biginelli synthesis or its common variants for producing dihydropyrimidine derivatives.

Advanced Materials and Polymer Applications

Precursor for Functional Polymers

This compound can serve as a monomer for the synthesis of functional polymers, specifically substituted polyanilines. Polyaniline (PANI) is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline monomer unit. The polymerization of substituted anilines is typically achieved through chemical or electrochemical oxidative methods.

In the case of this compound, the presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group on the aromatic ring is expected to significantly influence the polymerization process and the final properties of the resulting polymer. These properties include solubility, conductivity, and thermal stability. The general synthesis involves the oxidation of the monomer in an acidic medium, using an oxidizing agent like ammonium (B1175870) persulfate.

Table 1: Expected Influence of Substituents on Poly(this compound) Properties

| Property | Influence of Dichloro- Substituents | Influence of Methyl- Substituent | Combined Effect on Polymer |

|---|---|---|---|

| Solubility | May increase solubility in organic solvents by disrupting inter-chain packing. | Generally enhances solubility in nonpolar solvents. | Expected to have improved solubility in common organic solvents compared to unsubstituted polyaniline. |

| Conductivity | Electron-withdrawing nature can decrease the electron density of the polymer backbone, potentially lowering conductivity. | Electron-donating nature can increase basicity and stabilize charge carriers, potentially enhancing conductivity. | The final conductivity will depend on the balance between the opposing electronic effects of the substituents. |

| Thermal Stability | The strong C-Cl bonds can contribute to increased thermal stability. | Alkyl groups can sometimes lower the onset of thermal degradation. | The polymer is anticipated to possess adequate thermal stability for various applications. |

| Morphology | Substituents can alter the chain conformation and morphology, leading to more porous structures. | Can influence the packing of polymer chains. | Likely to exhibit a distinct morphology compared to pristine polyaniline, affecting its processing and application. |

This table is based on established principles of polymer chemistry regarding substituted polyanilines.

Application in Specialized Coatings

Polymers derived from substituted anilines, such as chlorinated polyanilines, have demonstrated significant potential in the formulation of specialized coatings, particularly for corrosion protection of metals. core.ac.uk These functional polymers can be incorporated as additives into conventional coating systems (e.g., epoxy or alkyd resins) or used as a primer layer. mdpi.com

The protective mechanism of polyaniline-based coatings is multifaceted. It is not solely reliant on forming a passive barrier to environmental corrosives but also involves an active electrochemical role. core.ac.uk Polyaniline can induce the formation of a stable, passive oxide layer on the metal surface (anodic protection), which significantly retards the corrosion process. researchgate.net The presence of the polymer can also alter the pathway of oxygen reduction, a key step in corrosion, thereby suppressing the formation of blisters and delamination of the coating. mdpi.com

Coatings containing polyaniline derivatives have emerged as a promising alternative to environmentally hazardous, chromate-based corrosion inhibitors. core.ac.uk The incorporation of a polymer derived from this compound into a paint formulation could offer enhanced durability and performance for surface protection in industries such as automotive and infrastructure. core.ac.uktechbriefs.com

Table 2: Mechanisms of Polyaniline-Based Protective Coatings

| Protection Mechanism | Description | Advantage |

|---|---|---|

| Barrier Protection | The polymer matrix acts as a physical barrier, isolating the metal substrate from corrosive agents like water and oxygen. | Provides a fundamental level of protection common to most coatings. |

| Anodic Protection | The conductive polymer helps to maintain the metal in a passive state by forming a stable oxide layer (e.g., Fe₂O₃ on steel). researchgate.net | Offers active protection even if the coating is scratched or damaged. mdpi.com |

| Inhibition of Oxygen Reduction | Alters the electrochemical reactions at the coating-metal interface, suppressing the formation of damaging hydroxide (B78521) ions. mdpi.com | Reduces blistering and improves coating adhesion over time. |

| Buffering/Acid Scavenging | The basic nitrogen atoms in the polymer backbone can neutralize acidic species that promote corrosion. | Enhances performance in acidic or industrial environments. |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many synthetic chemicals from the environment. The following sections explore the microbial processes involved in the degradation of chloroanilines, with a specific focus on 3,5-dichloroaniline (B42879) as a proxy for 3,5-dichloro-4-methylaniline.

The microbial degradation of 3,5-dichloroaniline (3,5-DCA) has been observed under both anaerobic and aerobic conditions. researchgate.net Under anaerobic conditions, a key process is reductive dechlorination, where chlorine atoms are removed from the aromatic ring. In aerobic environments, the degradation pathway typically involves the oxidation of the aromatic ring. researchgate.net

A study on the biotransformation of 3,5-dichloro-p-anisyl alcohol, a compound with a similar substitution pattern, revealed that demethylation is a crucial initial step in its anaerobic degradation, leading to the formation of 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This intermediate then undergoes further biotic and abiotic transformations. nih.gov While this is not an aniline (B41778), it suggests that the methyl group on this compound could be a site for initial microbial attack.

Specific bacterial strains have been identified with the capability to degrade 3,5-DCA. Under anaerobic conditions, Dehalobacter sp. DH-1 has been shown to convert 3,5-DCA to 3-chloroaniline (B41212). researchgate.net In aerobic settings, Pseudomonas sp. DCA-1 is capable of degrading 3,5-DCA, as well as 3-chloroaniline and 2,5-dichloroaniline. researchgate.net Other bacteria, such as Bacillus megaterium IMT21, have also been found to mineralize 3,5-DCA as a sole source of carbon and energy. nih.gov

It is plausible that similar microbial genera, particularly those with known dehalogenating and aromatic-degrading capabilities, could also be involved in the breakdown of this compound.

The microbial degradation of chloroanilines is facilitated by a series of enzymatic reactions. For 3,5-DCA, the initial steps in the aerobic pathway are catalyzed by dioxygenase enzymes. These enzymes incorporate oxygen into the aromatic ring, leading to the formation of 3,5-dichlorocatechol. researchgate.net This is a critical step that prepares the ring for subsequent cleavage.

Following dioxygenation, the aromatic ring is opened, another enzymatic process that breaks the stable ring structure. This is often followed by dehalogenation, the removal of chlorine atoms, and deamination, the removal of the amine group. These enzymatic transformations ultimately lead to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

The degradation of 3,4-dichloroaniline (B118046) by Acinetobacter soli GFJ2 has been shown to proceed through the conversion to 4,5-dichlorocatechol (B118185), a process involving a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase. nih.gov This further supports the role of dioxygenases in the initial attack on dichlorinated anilines.

Enzymatic Transformations in Chloroaniline Degradation

| Enzymatic Process | Description | Example Intermediate/Product | Relevant Microorganism (Example) |

|---|---|---|---|

| Dioxygenation | Incorporation of two oxygen atoms into the aromatic ring. | 3,5-Dichlorocatechol | Pseudomonas sp. DCA-1 |

| Dehalogenation | Removal of chlorine atoms from the aromatic ring. | 3-Chloroaniline | Dehalobacter sp. DH-1 |

| Deamination | Removal of the amine group. | Catechol | General aniline degradation pathways |

| Ring Opening | Cleavage of the aromatic ring structure. | Muconic acid derivatives | Various soil bacteria |

The enzymatic machinery responsible for the degradation of 3,5-DCA is encoded by specific gene clusters. In Pseudomonas sp. DCA-1, two key gene clusters have been identified: ddoA1A2A3A4 and ddoBCDE. researchgate.net The ddoA1A2A3A4 cluster contains the dioxygenase genes that are responsible for the conversion of 3,5-DCA to 3,5-dichlorocatechol. researchgate.net The ddoBCDE gene cluster is then responsible for the mineralization of this intermediate. researchgate.net

The presence of such gene clusters highlights the genetic adaptation of microorganisms to utilize xenobiotic compounds as sources of energy and nutrients. It is likely that the degradation of this compound would also be dependent on similar, if not identical, genetic systems.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of chemical compounds in the environment. Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for many aromatic compounds.

The photodegradation of chloroanilines in aqueous solutions can be enhanced by the presence of photosensitizers and photocatalysts such as titanium dioxide (TiO2). mdpi.com The process generally involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which then attack the aromatic ring. mdpi.com

Potential Photodegradation Products of Chloroanilines

| Product Class | Specific Example |

|---|---|

| Chlorophenols | e.g., 2-chlorophenol (B165306) (from 2-chloroaniline) |

| Benzoquinones | e.g., p-benzoquinone |

| Hydroxylated derivatives | e.g., aminophenols |

| Mineralization Products | CO2, H2O, Cl- |

Chemical Hydrolysis and Oxidation in Environmental Matrices

The breakdown of this compound in the environment can occur through various chemical reactions, primarily hydrolysis and oxidation. However, the structure of chloroanilines suggests that hydrolysis is not a significant degradation pathway under typical environmental conditions. The carbon-chlorine and carbon-nitrogen bonds in the aromatic ring are generally stable and not readily cleaved by water.

Oxidation processes, on the other hand, are expected to play a more crucial role in the transformation of this compound. In the atmosphere, it is susceptible to photo-oxidation by hydroxyl radicals. In soil and water, both abiotic and biotic oxidation can occur. The presence of minerals and organic matter in soil can catalyze oxidation reactions. Microbiologically-mediated oxidation is also a key degradation pathway for many aniline derivatives. For instance, studies on the closely related compound 3,4-dichloroaniline have shown that it can be degraded by various bacteria, often involving oxidation of the aromatic ring. While direct studies on this compound are lacking, it is plausible that similar oxidative degradation mechanisms are at play.

Environmental Monitoring and Contaminant Analysis

Effective environmental management of this compound relies on robust methods for its detection and quantification in various environmental media.

Detection and Quantification in Environmental Samples (e.g., water, soil, sediment)

Analytical Methodologies for Environmental Monitoring

Several advanced analytical techniques are suitable for the environmental monitoring of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of semi-volatile organic compounds. After extraction from the environmental matrix, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the chromatographic column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is particularly useful for compounds that are not easily volatilized. The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. The tandem mass spectrometer provides high selectivity and sensitivity for detection and quantification. A study on 3,5-dichloroaniline in chives utilized HPLC-MS/MS, demonstrating its suitability for analyzing this class of compounds in agricultural products. ecetoc.org

The choice of analytical method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

Environmental Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological impact. This is often expressed as its half-life in different environmental compartments.

A study investigating the effects of microplastics on the degradation of 3,5-dichloroaniline in soil found that the presence of polyethylene (B3416737) (PE) and polylactic acid (PLA) microplastics prolonged its half-life by 6.24 and 16.07 days, respectively. nih.gov This suggests that the presence of other pollutants can influence the persistence of chloroanilines in the soil environment. Another study identified a bacterium, Bacillus megaterium, capable of mineralizing 3,5-dichloroaniline, indicating that biodegradation can be a significant removal mechanism. nih.gov However, specific half-life data for this compound in water, soil, or sediment are not currently available.

Table 1: Factors Influencing the Environmental Persistence of Chloroanilines

| Factor | Influence on Persistence |

| Microbial Activity | Biodegradation by microorganisms can significantly reduce persistence. |

| Sunlight (Photolysis) | Can lead to the breakdown of the chemical, particularly in surface waters. |

| Soil Composition | Adsorption to soil particles can affect availability for degradation and transport. |

| Presence of Co-contaminants | As seen with microplastics, other pollutants can alter degradation rates. |

The bioaccumulation potential of a substance refers to its ability to accumulate in living organisms. This is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. There is currently no specific data available on the bioaccumulation potential of this compound. For other chloroanilines, the potential for bioconcentration is generally considered to be low to moderate. However, without specific studies on this compound, its bioaccumulation potential remains an area for further investigation.

Toxicological and Ecotoxicological Research

Mechanisms of Toxicity

Detailed mechanistic studies elucidating the specific toxic action of 3,5-Dichloro-4-methylaniline are not well-described in accessible research. General toxicological information from safety data sheets indicates the compound is classified as toxic if swallowed, but comprehensive studies on its specific mechanisms of toxicity are lacking.

Mammalian Toxicity Studies

Nephrotoxicity (kidney toxicity)

Hematotoxicity (blood toxicity)

Hepatotoxicity (liver toxicity)

Splenotoxicity (spleen toxicity)

Endocrine disruption

Cellular and Molecular Mechanisms of Action

Research detailing the cellular and molecular interactions of this compound has not been identified. While related aniline (B41778) compounds are known to undergo metabolic activation processes such as N-oxidation, which can lead to the formation of reactive metabolites and induce effects like methemoglobinemia, specific studies confirming these pathways for this compound are absent from the reviewed literature. Therefore, no specific findings can be presented for:

N-oxidation

Oxidative deamination

Methemoglobin formation

Genotoxicity and Carcinogenicity Assessments

Comprehensive assessments of the genotoxic (DNA-damaging) or carcinogenic (cancer-causing) potential of this compound have not been found in the public domain. Standardized tests, such as the Ames assay or in-vivo carcinogenicity bioassays, specific to this compound are not documented in the available literature.

Ecotoxicological Impact Assessments

The environmental impact of this compound has not been extensively characterized. While hazard classifications for related chemicals suggest potential for aquatic toxicity, specific research data for this compound is scarce.

Aquatic Ecotoxicity

Specific studies quantifying the ecotoxicological effects of this compound on various aquatic organisms were not identified. Therefore, no data is available for key metrics such as the LC50 (lethal concentration for 50% of a population) or NOEC (no-observed-effect-concentration) for representative species.

Aquatic Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Source |

| Fish | No specific data available | N/A | N/A |

| Invertebrates | No specific data available | N/A | N/A |

| Algae | No specific data available | N/A | N/A |

| No specific experimental data for this compound was found in the literature search. Table is for illustrative purposes only. |

Effects on Microbial Communities

The impact of this compound on environmental microbial communities, such as those in soil or activated sludge, has not been specifically investigated in the reviewed scientific literature. Studies on other chloroanilines have shown effects on microbial functions like nitrification, but these findings cannot be directly attributed to this compound without specific research.

Toxicity to Terrestrial Organisms

To provide a context for potential environmental concern, it is relevant to consider the known toxicity of structurally similar compounds, such as 3,5-dichloroaniline (B42879) (3,5-DCA). It is crucial to note that while related, 3,5-DCA is a distinct chemical entity, and its toxicological profile cannot be directly extrapolated to this compound without specific experimental verification.

Research has indicated that 3,5-dichloroaniline, a metabolite of certain dicarboximide fungicides, can have discernible impacts on soil microbial communities. nih.gov Studies have suggested that 3,5-DCA may be more toxic than its parent compounds, affecting microbial functions like nitrification. nih.gov It has been identified as a key factor in reducing enzymatic activities and causing structural shifts in bacterial and fungal communities within the soil. nih.gov Furthermore, 3,5-DCA is noted for its neurotoxic properties and is considered the most toxic among dichloroaniline isomers. nih.gov

Due to the absence of specific data for this compound, no data tables on its toxicity to terrestrial organisms can be presented. Further research is required to determine the specific environmental risks posed by this compound to terrestrial ecosystems.

Analytical Method Development and Characterization

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a substituted aniline (B41778) like 3,5-Dichloro-4-methylaniline, various chromatographic methods are employed to ensure its identification, purity assessment, and quantification in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic amines. Method development for related compounds, such as 3,5-dichloroaniline (B42879) (3,5-DCA), provides a strong foundation for the analysis of this compound. For instance, an HPLC method developed for screening occupational exposure to dichloroanilines serves as a satisfactory and sensitive procedure for monitoring. nih.gov Such methods are typically validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. researchgate.netpensoft.net

A typical HPLC method involves optimizing the mobile phase, stationary phase (column), flow rate, and detector wavelength to achieve optimal separation and sensitivity. For chloroanilines, reversed-phase columns (like C18) are commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Table 1: Example HPLC Conditions for Dichloroaniline Analysis

| Parameter | Condition |

| Column | Sunfire C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.0) |

| Elution Mode | Gradient |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 210 nm |

| Run Time | 35 minutes |

| Note: These parameters are based on a method developed for a related chloro impurity and serve as a representative example. researchgate.net |

Validation of the method would involve assessing its linearity over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.99. nih.gov Accuracy is often determined by spike-recovery experiments, with recovery rates between 92% and 102% being considered excellent. researchgate.net The limits of detection (LOD) and quantification (LOQ) are also critical parameters that establish the sensitivity of the method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The coupling of GC's separation capability with MS's identification power provides high specificity. nih.gov

For the analysis of anilines, a derivatization step is sometimes employed to improve their thermal stability and chromatographic behavior. nih.gov However, modern capillary columns can often analyze these compounds directly. The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which generates a unique mass spectrum based on the mass-to-charge ratio of the fragmented ions. This mass spectrum acts as a "fingerprint" for identification. epa.gov

Quantitative analysis is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentrations. nih.gov

Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-INNOWAX) |

| Oven Program | Start at 70°C, ramp to 150°C at 3°C/min |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Note: These parameters are generalized from methods for aniline derivatives and would be optimized for this compound specifically. researchgate.netresearchgate.net |

The method's performance is characterized by its linearity, precision (with relative standard deviations typically below 10%), and detection limits, which can reach the low µg/kg range. nih.govresearchgate.net

HPLC-MS/MS for Trace Analysis

For trace-level analysis, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV or GC-MS. tandfonline.com This technique is particularly valuable for detecting low concentrations of compounds in complex matrices like environmental or biological samples. tandfonline.comnih.gov

A sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-DCA and 3,5-DCA residues in chives, which demonstrates the capability of this technique. nih.govmdpi.com Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract and clean up the analytes before injection. nih.govmdpi.com

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented to produce specific product ions. This transition is highly specific to the target analyte, minimizing matrix interference. nih.gov For 3,5-dichloroaniline, the precursor ion [M+H]⁺ is m/z 163.03. mdpi.com

Table 3: HPLC-MS/MS Parameters for 3,5-Dichloroaniline Analysis in Chives

| Parameter | Value |

| Precursor Ion ([M+H]⁺) | 163.03 m/z |

| Cone Voltage | 25 V |

| Collision Energy (Quantifier Ion) | 26 eV |

| Collision Energy (Qualifier Ion) | 40 eV |

| Quantifier Ion | 90.1 m/z |

| Qualifier Ion | 127.0 m/z |

| Retention Time | 3.851 min |

| Source: Adapted from Dong, Y. et al. (2023). mdpi.com |

This method demonstrated excellent linearity (R² > 0.996) in the 0.001–1.000 mg/L range. nih.govmdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for 3,5-DCA were found to be 1.0 µg/kg and 3.0 µg/kg, respectively, highlighting the method's high sensitivity. nih.govmdpi.com Fortified recovery rates were between 78.2–98.1%, with a relative standard deviation of 1.4–11.9%. nih.govmdpi.com

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. merckmillipore.com It is widely applied for monitoring the progress of chemical reactions, checking the purity of a sample, and identifying compounds. news-medical.netchemistryhall.com

In the context of this compound, TLC can be used to:

Monitor Synthesis: By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. chemistryhall.com

Purity Assessment: A pure sample of this compound should ideally result in a single spot on the TLC plate. The presence of additional spots indicates impurities. news-medical.net

Selection of Conditions for Column Chromatography: TLC is used to screen for an appropriate solvent system (mobile phase) that provides good separation between the target compound and any impurities, which can then be used for purification by flash column chromatography. aga-analytical.com.pl

The separation is based on the compound's affinity for the stationary phase (typically silica gel) versus the mobile phase (an organic solvent or mixture). The result is reported as a retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of a compound by observing its interaction with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. Analysis of the closely related 3,5-dichloroaniline shows distinct vibrational bands that are useful for structural confirmation. ias.ac.in For primary aromatic amines, two N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region. ias.ac.in

Table 4: Key IR Absorption Bands for 3,5-Dichloroaniline

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3514 | ν(N-H) | N-H Asymmetric Stretch |

| 3421 | ν(N-H) | N-H Symmetric Stretch |

| 1621 | β(NH₂) | NH₂ Scissoring |

| 1290 | ν(C-N) | C-N Stretch |

| 840 | γ(C-H) | C-H Out-of-plane Bend |

| 684 | ν(C-Cl) | C-Cl Stretch |

| Source: Adapted from Sanyal, N. K. et al. (1979). ias.ac.in | ||

| The spectrum for this compound would be expected to show similar bands, with additional peaks corresponding to the methyl group's C-H stretching and bending vibrations. |

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser) by a molecule. While IR absorption requires a change in the dipole moment, a Raman signal requires a change in polarizability. nih.gov This makes it particularly useful for observing symmetric vibrations and bonds in non-polar environments. The peaks in Raman spectra are typically narrower than in IR, which can be advantageous in the fingerprint region (below 1800 cm⁻¹). nih.gov The structural analysis and assignment of vibrational modes can be significantly aided by theoretical predictions using Density Functional Theory (DFT) calculations. nih.govresearchgate.net The C-Cl stretching vibrations, for example, would be clearly visible in the Raman spectrum, providing further confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical information regarding the molecular framework of the compound.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons can be observed. The chemical shifts, multiplicities, and coupling constants of these signals are indicative of their chemical environment within the molecule. The protons on the aromatic ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atoms. The methyl group protons, being attached to the aromatic ring, also exhibit a characteristic chemical shift.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom in this compound, including the aromatic carbons and the methyl carbon. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbon atoms bonded to chlorine atoms, for instance, will have their signals shifted to a lower field.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Singlet (Aromatic CH), Singlet (CH₃), Broad Singlet (NH₂) |

| ¹³C | Varies | Signals for aromatic carbons and methyl carbon |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The exact mass of this compound is 174.9955546 Da. nih.gov

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotope peaks (M+2 and M+4) resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a key signature for identifying chlorinated compounds.

Under specific MS conditions, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the structure of the original molecule. For this compound, common fragmentation pathways may involve the loss of a chlorine atom, a methyl group, or other neutral fragments.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Exact Mass | 174.9955546 Da nih.gov |

| Key Fragmentation Pathways | Loss of Cl, Loss of CH₃ |

Development of Robust Analytical Procedures

The development of robust and reliable analytical procedures for the quantification and characterization of this compound is crucial for quality control and research purposes.

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes understanding the method and its performance based on sound science and quality risk management. pharmainfo.innih.govnih.govhumanjournals.com The application of QbD principles ensures the development of a robust analytical method that is reliable throughout its lifecycle.

The key elements of Analytical QbD (AQbD) include:

Analytical Target Profile (ATP): This defines the requirements for the analytical method, including the analyte, matrix, and the required performance characteristics such as accuracy, precision, and sensitivity. humanjournals.comcelonpharma.com

Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired quality. CMPs are the method parameters that can affect the CMAs. For an HPLC method for this compound, CMAs could include resolution and peak tailing, while CMPs might be mobile phase composition, pH, and column temperature.

Risk Assessment: This involves identifying and evaluating the potential risks of method parameters affecting the method's performance.

Design of Experiments (DoE): DoE is used to systematically study the effects of multiple method parameters on the method's performance, allowing for the identification of optimal conditions and the establishment of a "design space" where the method is known to be robust. pharmainfo.incelonpharma.com

Control Strategy: A planned set of controls, derived from understanding the method, that ensures the method performs as intended.

Validation of Analytical Methods (e.g., specificity, accuracy, precision, robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of an analytical method for this compound would involve assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. For a related compound, 3,5-dichloroaniline, a method showed fortified recoveries between 78.2–98.1%. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For a similar compound, linearity was established with a correlation coefficient (R²) greater than 0.996. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For 3,5-dichloroaniline, the LOD and LOQ were reported as 1.0 µg/kg and 3.0 µg/kg, respectively. mdpi.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an Analytical Method

| Parameter | Typical Acceptance Criteria | Example Data for a Dichloroaniline mdpi.comnih.gov |

| Accuracy (% Recovery) | 80-120% | 78.2–98.1% |

| Precision (RSD) | < 2% for drug substance | 1.4–11.9% |

| Linearity (R²) | ≥ 0.995 | > 0.996 |

| LOD | Signal-to-Noise ratio of 3:1 | 1.0 µg/kg |

| LOQ | Signal-to-Noise ratio of 10:1 | 3.0 µg/kg |

Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is critical for the accurate and reliable analysis of this compound, particularly when it is present in complex matrices. The goal is to isolate the analyte from interfering substances and to concentrate it to a level suitable for the analytical instrument.

Common techniques include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is based on the solubility and polarity of this compound.

Solid-Phase Extraction (SPE): In SPE, a sample solution is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, especially for the analysis of residues in food and environmental samples. mdpi.com The QuEChERS method typically involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step to partition the phases, and then a dispersive SPE step for cleanup. mdpi.com For the analysis of 3,5-dichloroaniline in chives, a modified QuEChERS method using acetonitrile as the extractant and a combination of graphite carbon black and primary secondary amine for purification was found to be effective. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 3,5-dichloro-4-methylaniline. While specific computational studies focusing exclusively on this molecule are not extensively available in publicly accessible literature, the methodologies applied to structurally similar compounds, such as other chloro-methylanilines and haloanilines, provide a robust framework for understanding its properties.

Density Functional Theory (DFT) and Ab Initio Hartree-Fock Calculations

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are powerful computational methods used to investigate the electronic structure of molecules. For aniline (B41778) and its derivatives, these calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. Studies on related compounds like 2-chloro-4-methylaniline (B104755) have utilized these methods, often with basis sets like 6-311++G(d,p), to achieve a detailed understanding of their molecular architecture. These computational approaches allow for the precise calculation of electronic and structural properties that are often in good agreement with experimental data.

Molecular Geometry and Vibrational Frequencies Analysis